molecular formula C10H9NO4 B2678433 (2-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid CAS No. 6243-07-8

(2-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid

Cat. No. B2678433
CAS RN: 6243-07-8
M. Wt: 207.185
InChI Key: FYMAUNOZQOLGTF-UHFFFAOYSA-N
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Description

“(2-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid”, also known as OABA, is an organic compound with a molecular formula of C10H9NO4 . It is a natural product that has been isolated from a variety of plants, most notably from the roots of the plant species Raphanus sativus, commonly known as radish.


Molecular Structure Analysis

The molecular structure of OABA can be represented by the InChI code: 1S/C10H9NO4/c12-9-6-15-8-4-2-1-3-7 (8)11 (9)5-10 (13)14/h1-4H,5-6H2, (H,13,14) . This indicates that the molecule consists of a benzoxazinone core with an acetic acid group attached.


Chemical Reactions Analysis

While specific chemical reactions involving OABA are not detailed in the retrieved sources, it is noted that it can be used as a reagent in the study of rapid N-alkylation of benzoxazinones and benzothiazinones .


Physical And Chemical Properties Analysis

OABA is a solid at ambient temperature . Its molecular weight is 207.19 . The compound’s IUPAC name is (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid .

Scientific Research Applications

Redox-Neutral α-Oxygenation of Amines

  • Application: This study demonstrates a redox-neutral amine α-C–H functionalization catalyzed by acetic acid, which forms benzo[e][1,3]oxazine structures. This process does not require external oxidants or metal catalysts (Richers et al., 2014).

Antibacterial Activity of 1,4-Benzoxazine Analogues

  • Application: Certain derivatives of 1,4-benzoxazine, including (2-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid, exhibit significant antibacterial activity against various bacterial strains, such as E. coli and Staphylococcus aureus (Kadian et al., 2012).

Charge Density Study

  • Application: This research explores the molecular structure and electron density of (2-Oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, providing insights into the dynamics and intermolecular interactions of this molecule (Wang et al., 2016).

Aldose Reductase Inhibition

  • Application: N-Acetic acid derivatives of 2-substituted 1,4-benzoxazines are evaluated as aldose reductase inhibitors, offering potential therapeutic applications in managing complications related to diabetes (Tawada et al., 1990).

Photochromic and Thermochromic Properties

  • Application: New spiropyrans of the 4-oxo-3,4-dihydro-2H-1,3-benzoxazine series are synthesized, showcasing photochromic properties, which could be utilized in various optical applications (Luk’yanov et al., 1978).

Polyethylene Glycol Conjugates

  • Application: The esterification of 2-Benzoxazolon-3-yl-acetic acid with polyethylene glycols results in conjugates with variable properties, useful in creating new cephalosporin-based antibiotics (Mincheva et al., 1994).

Metabolism Studies

  • Application: A study on the metabolism of caroxazone in humans identified metabolites of 2-oxo-2H-1,3-benzoxazine-3(4H)-acetamide, contributing to the understanding of drug metabolism and pharmacokinetics (Bernardi et al., 1979).

Safety And Hazards

Safety information for OABA indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include wearing protective gloves/eye protection/face protection (P280), washing thoroughly after handling (P302+P352), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

2-(2-oxo-3H-1,4-benzoxazin-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-9(13)5-11-6-10(14)15-8-4-2-1-3-7(8)11/h1-4H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMAUNOZQOLGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC2=CC=CC=C2N1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001346532
Record name (2-Oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid

CAS RN

6243-07-8
Record name (2-Oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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